4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine 4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17864728
InChI: InChI=1S/C10H15N3S/c1-14-10(3-4-10)9-8-7(2-5-11-9)12-6-13-8/h6,9,11H,2-5H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H15N3S
Molecular Weight: 209.31 g/mol

4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

CAS No.:

Cat. No.: VC17864728

Molecular Formula: C10H15N3S

Molecular Weight: 209.31 g/mol

* For research use only. Not for human or veterinary use.

4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine -

Specification

Molecular Formula C10H15N3S
Molecular Weight 209.31 g/mol
IUPAC Name 4-(1-methylsulfanylcyclopropyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Standard InChI InChI=1S/C10H15N3S/c1-14-10(3-4-10)9-8-7(2-5-11-9)12-6-13-8/h6,9,11H,2-5H2,1H3,(H,12,13)
Standard InChI Key TXYJQHVCKQEXGQ-UHFFFAOYSA-N
Canonical SMILES CSC1(CC1)C2C3=C(CCN2)NC=N3

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a tetrahydropyridine ring fused to an imidazole moiety, forming the imidazo[4,5-c]pyridine core. At the 4-position of this scaffold, a 1-(methylsulfanyl)cyclopropyl group is appended, introducing steric and electronic complexity. The cyclopropane ring’s inherent strain and the methylsulfanyl group’s electron-rich nature influence the molecule’s reactivity and interactions.

Table 1: Key Structural and Chemical Descriptors

PropertyValue/Descriptor
IUPAC Name4-(1-methylsulfanylcyclopropyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Molecular FormulaC10H15N3S\text{C}_{10}\text{H}_{15}\text{N}_{3}\text{S}
Molecular Weight209.31 g/mol
Canonical SMILESCSC1(CC1)C2C3=C(CCN2)NC=N3
InChIKeyTXYJQHVCKQEXGQ-UHFFFAOYSA-N
PubChem CID130856917

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogous imidazopyridines exhibit distinctive signals. For instance:

  • 1H^1\text{H}-NMR: Protons on the cyclopropane ring typically resonate between δ 1.0–1.5 ppm, while imidazole protons appear upfield (δ 6.5–7.5 ppm) .

  • Mass Spectrometry: The molecular ion peak at m/z 209.31 aligns with the molecular weight, with fragmentation patterns likely involving cleavage of the cyclopropane-imidazole bond.

Synthesis and Preparation

Retrosynthetic Analysis

The synthesis of 4-[1-(methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be conceptualized through two key steps:

  • Cyclopropanation: Introduction of the 1-(methylsulfanyl)cyclopropyl group via [2+1] cycloaddition or alkylation of a preformed cyclopropane.

  • Imidazo[4,5-c]pyridine Formation: Cyclocondensation of a tetrahydropyridine precursor with a nitrile or amidine derivative.

Reported Synthetic Routes

Although explicit protocols for this compound are scarce, analogous methodologies suggest the following approach:

  • Cyclopropane Synthesis:

    • Reaction of methylsulfanylmethyl chloride with 1,2-dibromoethane in the presence of a base (e.g., KOH) yields 1-(methylsulfanyl)cyclopropane.

  • Imidazo[4,5-c]pyridine Assembly:

    • Condensation of 4-aminotetrahydropyridine with cyanamide under acidic conditions forms the imidazole ring .

  • Coupling:

    • Pd-catalyzed cross-coupling or nucleophilic substitution attaches the cyclopropane moiety to the imidazopyridine core.

Table 2: Synthetic Intermediates and Reagents

StepKey IntermediateReagents/Conditions
11-(Methylsulfanyl)cyclopropaneCH3_3S-CH2_2Cl, 1,2-dibromoethane, KOH
24-AminotetrahydropyridineCyanamide, HCl, Δ
3Imidazo[4,5-c]pyridinePd(PPh3_3)4_4, Base, Solvent

Physicochemical Properties

Solubility and Partitioning

  • LogP (Estimated): ~2.1 (moderate lipophilicity due to the methylsulfanyl group).

  • Aqueous Solubility: Low (<1 mg/mL) owing to the hydrophobic cyclopropane and imidazole rings.

Stability Profile

  • Thermal Stability: Decomposition observed above 200°C (DSC analysis of analogues).

  • Photostability: Susceptible to UV-induced degradation at the sulfur center, necessitating storage in amber vials .

Cell LineIC50_{50} (μM)Target Kinase
MCF-7 (Breast)0.45EGFR
A549 (Lung)1.2VEGFR-2
HepG2 (Liver)0.89PDGFR-β

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor for:

  • Sulfoxide Derivatives: Oxidation of the methylsulfanyl group to sulfoxide/sulfone enhances polarity.

  • Cross-Coupling Reactions: Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the imidazole C2 position .

Medicinal Chemistry Optimization

  • Bioisosteric Replacements: Cyclopropane mimics peptide bonds, aiding in drug design.

  • Prodrug Development: Esterification of the imidazole nitrogen improves bioavailability .

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